3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine
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Overview
Description
3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. The compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions . The subsequent steps involve the formation of the piperidine ring and the sulfonylation of the aromatic ring, often using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, sulfonyl chlorides, lithium aluminum hydride, and various bases and catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but differ in their overall structure and reactivity.
Trifluoromethylated piperidines: These compounds have similar piperidine rings but may vary in the position and number of trifluoromethyl groups.
Uniqueness
3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to the combination of multiple trifluoromethyl groups and the sulfonyl piperidine structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F9NO2S/c15-12(16,17)8-2-1-3-11(5-8)27(25,26)24-6-9(13(18,19)20)4-10(7-24)14(21,22)23/h1-3,5,9-10H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYVDXLQZVWIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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